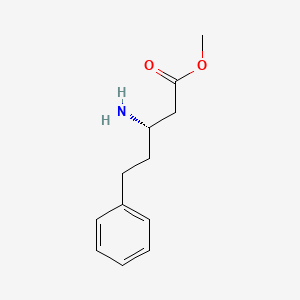
methyl (3S)-3-amino-5-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-5-phenylpentanoate is an organic compound with significant relevance in various fields of chemistry and biology. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-5-phenylpentanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto ester using a chiral reducing agent. For example, the reduction of methyl 3-oxo-5-phenylpentanoate with a chiral borane complex can yield the desired product with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the keto group to an amino group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl (3S)-3-amino-5-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-5-phenylpentanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-4-phenylbutanoate
- Methyl (3S)-3-amino-6-phenylhexanoate
- Methyl (3S)-3-amino-5-(4-methylphenyl)pentanoate
Uniqueness
Methyl (3S)-3-amino-5-phenylpentanoate is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of chiral pharmaceuticals and biologically active compounds .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-5-phenylpentanoate |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m0/s1 |
InChI Key |
XSSNVSFNSNFGFA-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[C@H](CCC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)CC(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















